molecular formula C12H11NO3 B1616530 2,4-Dimethoxyquinoline-3-carbaldehyde CAS No. 51179-18-1

2,4-Dimethoxyquinoline-3-carbaldehyde

Cat. No.: B1616530
CAS No.: 51179-18-1
M. Wt: 217.22 g/mol
InChI Key: YMAJNFACLBMODR-UHFFFAOYSA-N
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Description

2,4-Dimethoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methoxy groups at the 2 and 4 positions and an aldehyde group at the 3 position on the quinoline ring. It is used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

2,4-Dimethoxyquinoline-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for 2,4-Dimethoxyquinoline-3-carbaldehyde is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of pharmacological effects, such as anticancer, antimalarial, antitubercular, anti-inflammatory, and antimicrobial activities . They are extensively utilized in the design and discovery of drugs .

Future Directions

Quinoline derivatives, including 2,4-Dimethoxyquinoline-3-carbaldehyde, have shown potential in the development of new anticancer agents . Therefore, future research could focus on designing and synthesizing new quinoline derivatives and evaluating their antiproliferative activity against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyquinoline-3-carbaldehyde typically involves the reaction of 2,4-dimethoxyaniline with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 2,4-dimethoxyaniline reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2,4-Dimethoxyquinoline-3-carboxylic acid.

    Reduction: 2,4-Dimethoxyquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

    2,4-Dimethoxyquinoline: Similar structure but lacks the aldehyde group.

    2,4-Dimethoxybenzaldehyde: Similar functional groups but different core structure.

    Quinoline-3-carbaldehyde: Similar core structure but lacks methoxy groups.

Uniqueness: 2,4-Dimethoxyquinoline-3-carbaldehyde is unique due to the combination of methoxy groups and an aldehyde group on the quinoline ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

2,4-dimethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-8-5-3-4-6-10(8)13-12(16-2)9(11)7-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAJNFACLBMODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC2=CC=CC=C21)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326912
Record name 3-Quinolinecarboxaldehyde, 2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51179-18-1
Record name 3-Quinolinecarboxaldehyde, 2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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